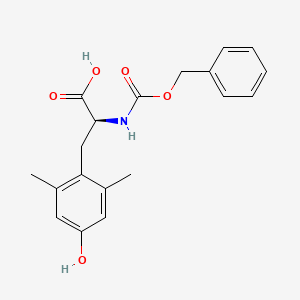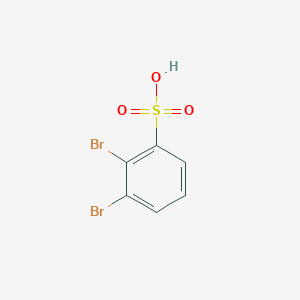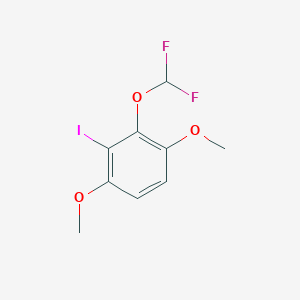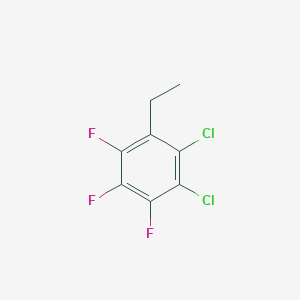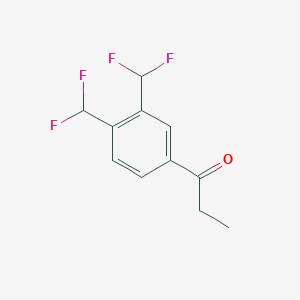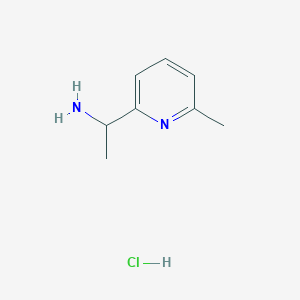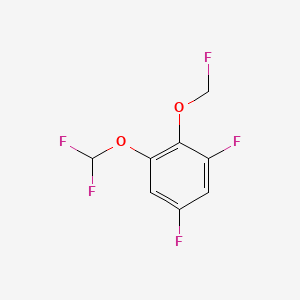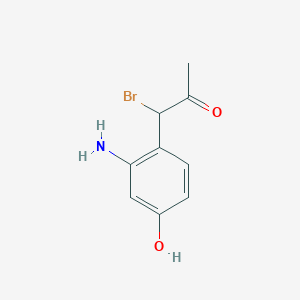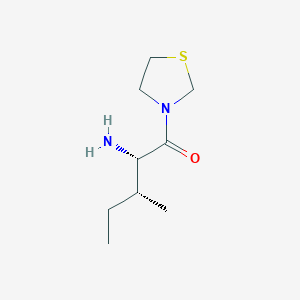
6,8-Dichloro-3-formylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-formylcoumarin, also known as 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a derivative of coumarin. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a formyl group at the 3rd position of the coumarin ring. It has a molecular formula of C10H4Cl2O3 and a molecular weight of 243.04 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-3-formylcoumarin can be achieved through several methods. One common approach involves the reduction of 3-cyanocoumarins using Raney nickel in formic acid . Another method includes the oxidation of 3-methylcoumarins using selenium dioxide, which affords 3-formylcoumarins with moderate yields . Additionally, the Vilsmeier-Haack reaction can be employed, where 7-dialkyl- and diarylaminocoumarins react readily to give 3-formyl derivatives upon treatment with DMF/POCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions: 6,8-Dichloro-3-formylcoumarin undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include 6,8-dichloro-3-carboxycoumarin, 6,8-dichloro-3-hydroxymethylcoumarin, and various substituted coumarin derivatives.
科学的研究の応用
6,8-Dichloro-3-formylcoumarin has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6,8-Dichloro-3-formylcoumarin involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The formyl group and chlorine atoms play crucial roles in its binding affinity and specificity . Additionally, its fluorescent properties make it useful in imaging and detection applications .
類似化合物との比較
4-Chloro-3-formylcoumarin: Similar in structure but with a single chlorine atom at the 4th position.
4,6-Dichloro-3-formylcoumarin: Similar but with chlorine atoms at the 4th and 6th positions.
3-Formylcoumarin: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 6,8-Dichloro-3-formylcoumarin is unique due to the presence of chlorine atoms at both the 6th and 8th positions, which enhances its reactivity and potential for further functionalization. This structural feature also contributes to its distinct biological activities and applications in various fields.
特性
CAS番号 |
1003709-76-9 |
|---|---|
分子式 |
C10H4Cl2O3 |
分子量 |
243.04 g/mol |
IUPAC名 |
6,8-dichloro-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-4H |
InChIキー |
RQDYZXXDZAODMO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


